molecular formula C23H31NO4 B1208704 5-Hydroxydiprafenone CAS No. 127848-69-5

5-Hydroxydiprafenone

Cat. No.: B1208704
CAS No.: 127848-69-5
M. Wt: 385.5 g/mol
InChI Key: XKLKBMNSXDQEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydiprafenone (5-OH-DF) is the primary active metabolite of diprafenone, a Class IC antiarrhythmic agent. Its chemical structure (C₂₃H₃₁NO₄) includes a hydroxyl group at the fifth position of the diprafenone backbone, enhancing its polarity and metabolic stability compared to the parent compound . Preclinical studies highlight its role in prolonging cardiac refractory times and modulating ion channels, particularly potassium conductance in vascular smooth muscle . Analytical methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been optimized for its detection in plasma, underscoring its pharmacokinetic relevance .

Properties

CAS No.

127848-69-5

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H31NO4/c1-4-23(2,3)24-15-19(26)16-28-22-13-11-18(25)14-20(22)21(27)12-10-17-8-6-5-7-9-17/h5-9,11,13-14,19,24-26H,4,10,12,15-16H2,1-3H3

InChI Key

XKLKBMNSXDQEBY-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Synonyms

5-hydroxydiprafenone
5-hydroxydiprafenone, (S)-isomer
5-hydroxydiprafenonem, (R)-isomer
5-OH-diprafenone

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues within the C₂₃H₃₁NO₄ Class

Compounds sharing the molecular formula C₂₃H₃₁NO₄ exhibit structural diversity despite identical mass. Key comparisons include:

Compound CAS No. Source/Class Functional Groups
5-Hydroxydiprafenone 127848-69-5 Antiarrhythmic metabolite Hydroxyl group at C5, aryl ketone
Calyciphylline A 596799-30-3 Alkaloid (plant extract) Complex polycyclic structure
Stachybotrylactam 163391-76-2 Sesquiterpene (microbial) Lactam ring, fused cyclic moieties

Key Insights :

  • Unlike plant-derived Calyciphylline A or microbial Stachybotrylactam, 5-OH-DF is synthetically optimized for cardiovascular activity.
  • The hydroxyl group in 5-OH-DF enhances solubility compared to non-hydroxylated diprafenone, influencing bioavailability .

Pharmacological Analogues: Class IC Antiarrhythmics

5-OH-DF shares mechanistic similarities with propafenone and propranolol but differs in selectivity and metabolism:

Compound Target Mechanism Potency (vs. 5-OH-DF)
This compound Voltage-gated Na⁺/K⁺ channels Prolongs cardiac action potential; modulates K⁺ conductance Reference (1x)
Diprafenone Same as 5-OH-DF Parent compound with lower metabolic stability ~50% less active
Propafenone β-adrenoceptors, Na⁺ channels Broader β-blocking activity Higher β-blocking potency
Propranolol β-adrenoceptors Non-selective β-blocker No Na⁺/K⁺ channel effects

Key Insights :

  • 5-OH-DF lacks the β-adrenoceptor blocking activity seen in propafenone and propranolol, reducing off-target effects .
  • Unlike diprafenone, 5-OH-DF’s hydroxyl group prevents rapid hepatic clearance, extending its half-life .

Analytical and Metabolic Comparisons

Enantioseparation and Detection

CE and HPLC methods differentiate 5-OH-DF from analogues:

Method Conditions Resolution (5-OH-DF vs. analogues)
Capillary Electrophoresis CM-β-CD + SU-β-CD buffer (pH 9.0) Baseline separation from N-Des-DF, alprafenone
HPLC C18 column, UV detection (220 nm) Quantifies plasma concentrations ≥10 ng/mL

Key Insights :

  • CE achieves superior chiral resolution of 5-OH-DF metabolites, critical for pharmacokinetic studies .
  • HPLC remains the gold standard for clinical plasma monitoring due to robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.